Proteolytic Stability: β-Amino Acid Backbone vs. α-Amino Acid Backbone
Peptides constructed from β-amino acids, including the β-homophenylalanine class to which the target compound belongs, exhibit complete resistance to proteolytic degradation under conditions that fully cleave α-peptide counterparts within 15 minutes; β-peptides remained intact for at least 48 hours in the presence of common peptidases such as trypsin, chymotrypsin, pepsin, and pronase [1][2]. This class-level property is directly conferred by the β-amino acid backbone of (S)-3-amino-4-(3-chlorophenyl)butanoic acid hydrochloride, a feature absent in α-amino acids like L-phenylalanine or its 3-chloro derivative (3-chloro-L-phenylalanine) [3].
| Evidence Dimension | Proteolytic half-life in peptidase assays |
|---|---|
| Target Compound Data | ≥48 h (no detectable degradation; β-peptide class data) [1] |
| Comparator Or Baseline | α-Peptide: complete cleavage within 15 min under identical conditions [1] |
| Quantified Difference | ≥192-fold longer stability (extrapolated from class-level data; minimum estimate based on 48 h vs. 0.25 h) |
| Conditions | Incubation with trypsin, chymotrypsin, pepsin, and pronase at 37°C; β-peptide oligomers (6–10 residues) vs. α-peptide controls [1][2] |
Why This Matters
For researchers designing peptide-based probes or therapeutics, incorporation of this β-amino acid building block eliminates the need for additional stabilizing modifications, reducing synthetic complexity and cost while ensuring in vivo persistence.
- [1] Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures. ChemBioChem, 2(6), 445–455. View Source
- [2] Hook, D. F., Gessier, F., Noti, C., Kast, P., & Seebach, D. (2004). Probing the Proteolytic Stability of β-Peptides Containing α-Fluoro- and α-Hydroxy-β-Amino Acids. ChemBioChem, 5(5), 691–706. View Source
- [3] PubChem. (n.d.). 3-Chloro-L-phenylalanine (Compound Summary). View Source
